molecular formula C19H13Cl2N3S B2769734 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 450352-89-3

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No. B2769734
CAS RN: 450352-89-3
M. Wt: 386.29
InChI Key: QNKQXBYVNUYVHV-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were efficiently synthesized and characterized by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .

Scientific Research Applications

Synthetic Applications

  • Reduction and Derivative Formation : The reduction of similar acrylonitriles with lithium aluminum hydride leads to the formation of derivatives with potential applications in synthetic chemistry. For example, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles produced derivatives used for further chemical synthesis, showcasing the manipulability of such compounds in creating structurally diverse molecules (Frolov et al., 2005).

Optical and Photophysical Properties

  • Design of Optical Properties : New fluorescent thiazoles based on a similar core structure were synthesized, showing a wide range of fluorescent colors and tunable emission, which can be applied in the development of optical materials and sensors (Eltyshev et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition of Metals : Certain thiazole derivatives were studied for their ability to inhibit corrosion in metals, suggesting that compounds with similar structures can be effective as corrosion inhibitors, an application of interest in materials science and engineering (Bentiss et al., 2007).

Biological Evaluation

  • Antitumor Activities : Compounds derived from (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole- 3-carbonyl)-3-(methylthio) acrylonitrile derivatives showed good antitumor activities, highlighting the potential of structurally related compounds in medicinal chemistry (Bhale et al., 2018).

Molecular Dynamics and Quantum Chemical Studies

  • Corrosion Inhibition and Molecular Dynamics : A study on thiazole derivatives against iron corrosion provided insights into their molecular interactions, demonstrating how quantum chemical parameters can predict the inhibition performance of similar compounds (Kaya et al., 2016).

properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-3-2-4-15(7-12)23-10-14(9-22)19-24-18(11-25-19)13-5-6-16(20)17(21)8-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKQXBYVNUYVHV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

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